

Vidofludimus: A Profile of High Selectivity for Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Vidofludimus				
Cat. No.:	B1684499	Get Quote			

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. **Vidofludimus**, a novel immunomodulatory compound, has demonstrated a notable selectivity for its primary target, dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This high selectivity is a critical attribute, potentially minimizing off-target effects and contributing to a favorable safety profile.

Vidofludimus is an orally available small molecule that potently inhibits human DHODH.[1] This inhibition curtails the proliferation of rapidly dividing cells, such as activated lymphocytes, which are heavily reliant on the de novo synthesis of pyrimidines for DNA and RNA production. [2] Unlike broader immunosuppressants, this targeted action is believed to spare other cells, thereby reducing the risk of generalized immunosuppression.[3]

Clinical and preclinical data indicate that **Vidofludimus**'s favorable safety profile, characterized by a low incidence of adverse effects like diarrhea, alopecia, and neutropenia, may be attributed to its high selectivity for DHODH and a lack of significant off-target activities.[4][5] Notably, **Vidofludimus** has been tested against a panel of over 100 protein kinases and was found to have no significant off-target effects, a clear distinction from some other DHODH inhibitors.[4]

Comparative Selectivity of Vidofludimus

The following table summarizes the available quantitative data on the selectivity of **Vidofludimus** for DHODH and its activity against other tested proteins.

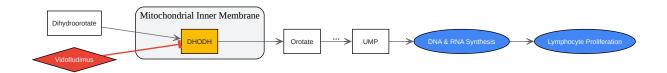


Target	Species	IC50 / EC50 / Kd	Fold Selectivity	Reference
DHODH	Human	~134 - 160 nM (IC50)	-	[1]
DHODH	Rat	-	7.5-fold less potent than human	[6]
DHODH	Mouse	-	64.4-fold less potent than human	[6]
Nurr1 (NR4A2)	Human	~0.4 μM (EC50)	-	[7]
NOR1 (NR4A3)	Human	~2.9 µM (EC50)	>7-fold more potent on Nurr1	[7]
Nur77 (NR4A1)	Human	~3.1 µM (EC50)	>7-fold more potent on Nurr1	[7]
Various Kinases	Human	Not publicly available	No significant off- target effects reported against >100 kinases	[4]

Signaling Pathway and Mechanism of Action

Vidofludimus exerts its immunomodulatory effects primarily through the inhibition of DHODH. This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis in proliferating cells.





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DHODH signaling pathway and Vidofludimus inhibition.

Experimental Protocols DHODH Enzyme Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against DHODH.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to DHODH activity.

Materials:

- Recombinant human DHODH enzyme
- Dihydroorotate (DHO) substrate
- Coenzyme Q10 cofactor
- 2,6-dichloroindophenol (DCIP) electron acceptor
- Tris-HCl buffer (pH 8.0)
- Triton X-100
- Test compound (e.g., Vidofludimus)
- Microplate reader



Procedure:

- Prepare a reaction buffer containing Tris-HCl, KCl, Coenzyme Q10, and Triton X-100.
- Pre-incubate the recombinant human DHODH enzyme with various concentrations of the test compound (or vehicle control) in the reaction buffer for 30 minutes at 25°C.
- Add DCIP to the enzyme-inhibitor mixture.
- Initiate the reaction by adding the substrate, dihydroorotic acid.
- Immediately measure the decrease in absorbance at 650 nm over time (e.g., for 10 minutes)
 using a microplate reader.[8]
- The rate of reaction is calculated from the linear phase of the absorbance curve.
- The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Selectivity Profiling (General Protocol)

While specific data for **Vidofludimus** is not public, this protocol outlines a standard approach for assessing the selectivity of a compound against a panel of protein kinases.

Principle: The activity of a large number of kinases is measured in the presence of the test compound to identify any off-target inhibition. Radiometric assays, such as the ³³P-ATP filter binding assay, are considered a gold standard.

Materials:

- A panel of purified, active protein kinases
- Specific substrate peptides/proteins for each kinase
- [y-33P]ATP



- Assay buffer (typically contains MgCl₂, ATP, and other components required for kinase activity)
- · Test compound
- Phosphocellulose filter plates
- Scintillation counter

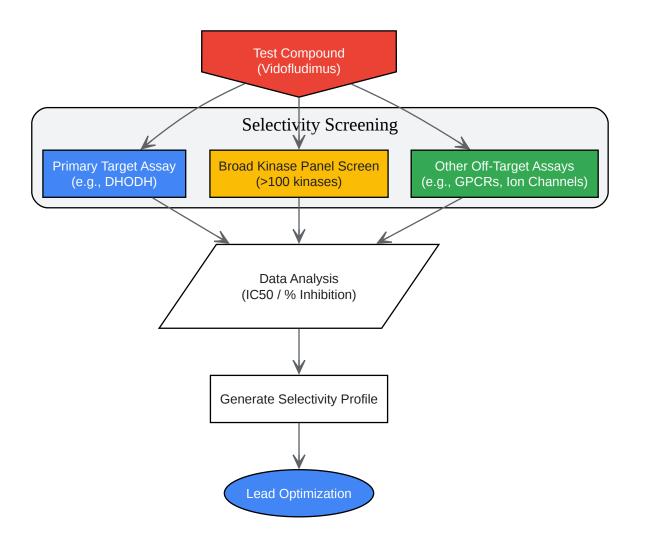
Procedure:

- Dispense the test compound at various concentrations into the wells of a microplate.
- Add the specific kinase and its corresponding substrate to the wells.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- Stop the reaction (e.g., by adding phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [y-33P]ATP.
- Measure the amount of radioactivity retained on the filter using a scintillation counter.
- The percentage of inhibition for each kinase is calculated by comparing the radioactivity in the presence of the compound to the control (vehicle only).
- Results are often presented as a percentage of inhibition at a specific concentration or as IC50 values for significantly inhibited kinases.

Experimental Workflow for Selectivity Profiling



The following diagram illustrates a typical workflow for assessing the selectivity of a drug candidate like **Vidofludimus**.



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- To cite this document: BenchChem. [Vidofludimus: A Profile of High Selectivity for Dihydroorotate Dehydrogenase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684499#vidofludimus-selectivity-for-dhodh-compared-to-other-enzymes]

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